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Abstract

1-Propylpiperazine dihydrobromide is a key chemical intermediate with significant
applications in the pharmaceutical industry, particularly in the synthesis of active
pharmaceutical ingredients (APIs) targeting the central nervous system.[1] A thorough
understanding of its thermodynamic properties is paramount for optimizing synthetic routes,
developing stable formulations, and ensuring consistent product quality. This technical guide
provides a comprehensive overview of the known and anticipated thermodynamic
characteristics of 1-Propylpiperazine Dihydrobromide, alongside detailed experimental
protocols for their determination. By synthesizing available data with established analytical
principles, this document serves as a vital resource for researchers and professionals in drug
development.

Introduction to 1-Propylpiperazine Dihydrobromide

1-Propylpiperazine dihydrobromide is the dihydrobromide salt of 1-propylpiperazine, a
symmetrically substituted piperazine derivative. The piperazine ring is a prevalent scaffold in
medicinal chemistry, known for its ability to interact with various biological targets.[2] The
addition of a propyl group and its formulation as a dihydrobromide salt significantly influence its
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physicochemical properties, including solubility, stability, and melting point, which are critical
parameters in drug development and manufacturing.[1][3]

Chemical Structure:

Name: 1-Propylpiperazine Dihydrobromide

Molecular Formula: C7H16N2-2HBr[1]

Molecular Weight: 290.04 g/mol [1]

Appearance: White to almost white crystalline powder[1]

Physicochemical and Thermodynamic Properties

A comprehensive understanding of the thermodynamic properties of 1-Propylpiperazine
Dihydrobromide is essential for its effective utilization in pharmaceutical development. While
specific experimental data for some of these properties are not extensively published, we can
infer and estimate certain characteristics based on the known data for piperazine and other
amine hydrohalides.

Melting Point and Enthalpy of Fusion

The melting point is a critical parameter indicating the purity and thermal stability of a crystalline
solid. The enthalpy of fusion, the energy required to transition the substance from a solid to a
liquid state at its melting point, provides insight into the strength of the crystal lattice.[4]

Property Value Source

Melting Point (°C) 259.5-264.5

o Estimation based on data for
Not explicitly reported. ] ]
) ) ) piperazine (22.1 kJ/mol) and
Enthalpy of Fusion (AHfus) Estimated to be in the range of

20-40 kJ/mol.

the influence of salt formation

on lattice energy.[5]

The relatively high melting point of 1-Propylpiperazine Dihydrobromide suggests a stable
crystal lattice, a common characteristic of pharmaceutical salts.
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Solubility Profile

Solubility is a key determinant of a drug's bioavailability and is crucial for designing appropriate
dosage forms. The dihydrobromide salt form of 1-propylpiperazine is expected to enhance its
aqueous solubility compared to the free base.

Solvent Solubility Source
Water 50 mg/mL (soluble)
Based on general solubility of
Methanol Expected to be soluble ) ) o
piperazine derivatives.[6][7]
Based on general solubility of
Ethanol Expected to be soluble ) ) o
piperazine derivatives.[7]
) - General characteristic of ionic
Non-polar organic solvents Expected to have low solubility

salts.

The solubility in agueous media is a significant advantage for pharmaceutical applications.
Further studies are recommended to quantify the solubility in various pharmaceutically relevant
solvents and at different pH values and temperatures.

Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by a
specific amount. It is a fundamental thermodynamic property that is important for understanding
the thermal behavior of a material during processing and storage. While no specific data for 1-
Propylpiperazine Dihydrobromide is available, data for similar compounds can provide an

estimate.
Compound Heat Capacity (Cp) Conditions Source
Tetra-alkylammonium Varies with alkyl chain
_ 30°C [1]
halides (aqueous) length
Tetramethylammoniu ) ) )
Varies with halide 5° to 350°K [8]

m halides
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The heat capacity of 1-Propylpiperazine Dihydrobromide is expected to be influenced by its
molecular structure, including the propyl group and the bromide counter-ions.

Experimental Protocols for Thermodynamic
Characterization

To obtain precise and reliable thermodynamic data for 1-Propylpiperazine Dihydrobromide,
standardized experimental techniques are essential. The following sections detail the
methodologies for determining key thermodynamic parameters.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow
between a sample and a reference as a function of temperature. It is widely used in the
pharmaceutical industry to determine melting point, enthalpy of fusion, and to study solid-state
transitions.[9]

Step-by-Step Protocol for DSC Analysis:

e Sample Preparation: Accurately weigh 2-5 mg of 1-Propylpiperazine Dihydrobromide into
an aluminum DSC pan.

e Instrument Setup:
o Place the sample pan and an empty reference pan into the DSC cell.

o Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to
prevent oxidation.

e Temperature Program:

o Equilibrate the sample at a starting temperature well below the expected melting point
(e.g., 25°C).

o Heat the sample at a constant rate, typically 10°C/min, to a temperature significantly
above the melting point (e.g., 300°C).
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o Data Analysis:

o The melting point is determined as the onset or peak of the endothermic event on the DSC
thermogram.

o The enthalpy of fusion (AHfus) is calculated by integrating the area under the melting
peak.

Causality Behind Experimental Choices: The use of an inert atmosphere prevents oxidative
degradation of the sample at elevated temperatures. A constant heating rate ensures
reproducible results and allows for accurate determination of transition temperatures and
enthalpies.

Data Interpretation

Identify Melting Peak Calculate Enthalpy of Fusion
(Endotherm) (Peak Area)

Weigh 2-5 mg of
1-Propylpiperazine Dihydrobromide

Seal in Aluminum Pan Purge with Nitrogen Heat at 10°C/min

Click to download full resolution via product page

Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used
to assess thermal stability and to quantify the loss of volatiles, such as water or residual
solvents.[9]

Step-by-Step Protocol for TGA Analysis:

o Sample Preparation: Accurately weigh 5-10 mg of 1-Propylpiperazine Dihydrobromide into
a tared TGA pan.

e Instrument Setup:

o Place the sample pan in the TGA furnace.
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o Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

« Temperature Program:

o Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a
constant heating rate (e.g., 10°C/min).

o Data Analysis:

o The TGA thermogram plots percentage weight loss versus temperature.

o The onset temperature of decomposition indicates the thermal stability of the compound.

o The percentage of weight loss at different temperature ranges can be correlated to the
loss of specific components.

Causality Behind Experimental Choices: A controlled heating rate allows for the clear
separation of different thermal events. The use of an inert gas prevents oxidative reactions that
could interfere with the interpretation of the mass loss data.

Weigh 5-10 mg of : Place Pan in A o~ i Plot Weight Loss Determine Decomposition
1-Propylpiperazine Dihydrobromide Place in Tared TGA Pan TGA Furnace Purge with Nitrogen Heat at 10°C/min vs. Temperature Temperature

Click to download full resolution via product page

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium
solubility of a compound in a given solvent.

Step-by-Step Protocol for Solubility Determination:
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e Preparation of Saturated Solution: Add an excess amount of 1-Propylpiperazine
Dihydrobromide to a known volume of the desired solvent in a sealed vial.

» Equilibration: Agitate the vials in a constant temperature water bath or shaker for a sufficient
period (e.g., 24-48 hours) to ensure equilibrium is reached.

o Sample Collection and Preparation:
o Allow the vials to stand to let the undissolved solid settle.

o Withdraw a known volume of the supernatant and filter it through a suitable syringe filter
(e.g., 0.22 um) to remove any undissolved patrticles.

e Quantification:
o Dilute the filtered solution to an appropriate concentration.

o Analyze the concentration of 1-Propylpiperazine Dihydrobromide using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection.

o Calculation: Calculate the solubility based on the measured concentration and the dilution

factor.

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated
solution is formed. The extended equilibration time allows the system to reach a true
thermodynamic equilibrium. Filtration is crucial to remove any undissolved solid that would lead
to an overestimation of solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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